

GW274150 Phosphate: A Technical Guide to a Highly Selective iNOS Inhibitor

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Compound of Interest

Compound Name: GW274150 phosphate

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Abstract

GW274150 is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of **GW274150 phosphate**, summarizing its biochemical properties, pharmacological data, and relevant experimental protocols. Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific roles of iNOS in various pathological conditions and a promising candidate for therapeutic development.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Three isoforms of nitric oxide synthase (NOS) have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is expressed in response to inflammatory stimuli such as cytokines and bacterial endotoxins, producing large, sustained amounts of NO.[1][3][4] This overproduction of NO by iNOS is implicated in the pathogenesis of numerous inflammatory diseases, making selective iNOS inhibition a key therapeutic strategy.[5]

GW274150, chemically known as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent and selective iNOS inhibitor.[6][7] It acts as an L-arginine competitive, NADPH-dependent inhibitor.[6][7] The phosphate salt of GW274150 is often used to improve its formulation and handling properties. This guide details the quantitative data, experimental methodologies, and signaling pathways associated with GW274150.

Quantitative Data

The following tables summarize the key quantitative parameters of GW274150, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of GW274150

Parameter	Species	iNOS	nNOS	eNOS	Reference
IC50	Human	2.19 μ M	-	-	[8][9][10]
J774 Cells (intracellular)	0.2 \pm 0.04 μ M	-	-	[6][8][10]	
Kd	Human	<40 nM	-	-	[6][7][8][10]
Ki	Human	-	4.57 \pm 0.23 μ M	185 \pm 32 μ M	[6]
ED50	Rat (aortic rings)	1.15 \pm 0.6 μ M	-	-	[6][8][9][10]

Table 2: Selectivity of GW274150 for iNOS

Species	Selectivity vs. nNOS	Selectivity vs. eNOS	Reference
Human (recombinant)	>80-fold	>100-fold	[6][7][8]
Human (calculated from Ki)	>114-fold	>5800-fold	[6]
Rat (intact tissues)	>219-fold	>260-fold	[6][7][8][10]

Table 3: In Vivo Efficacy of GW274150

Species	Model	Route	ED50	Time Point	Reference
Mouse	LPS-induced plasma NOx	i.p.	3.2 ± 0.7 mg/kg	14 h	[6] [7]
Mouse	LPS-induced plasma NOx	oral	3.8 ± 1.5 mg/kg	14 h	[6] [7]
Rat	Carrageenan-induced pleurisy	i.p.	Dose-dependent reduction in lung injury	-	[5] [8] [10]
Rat	Freund's Complete Adjuvant (FCA) induced inflammation	oral	1-30 mg/kg (dose-dependent reversal of hypersensitivity)	24 h post-FCA	[11]
Rat	Chronic Constriction Injury (CCI)	oral	3-30 mg/kg (significant reversal of hypersensitivity)	21 days post-surgery	[11]

Table 4: Pharmacokinetic Properties of GW274150

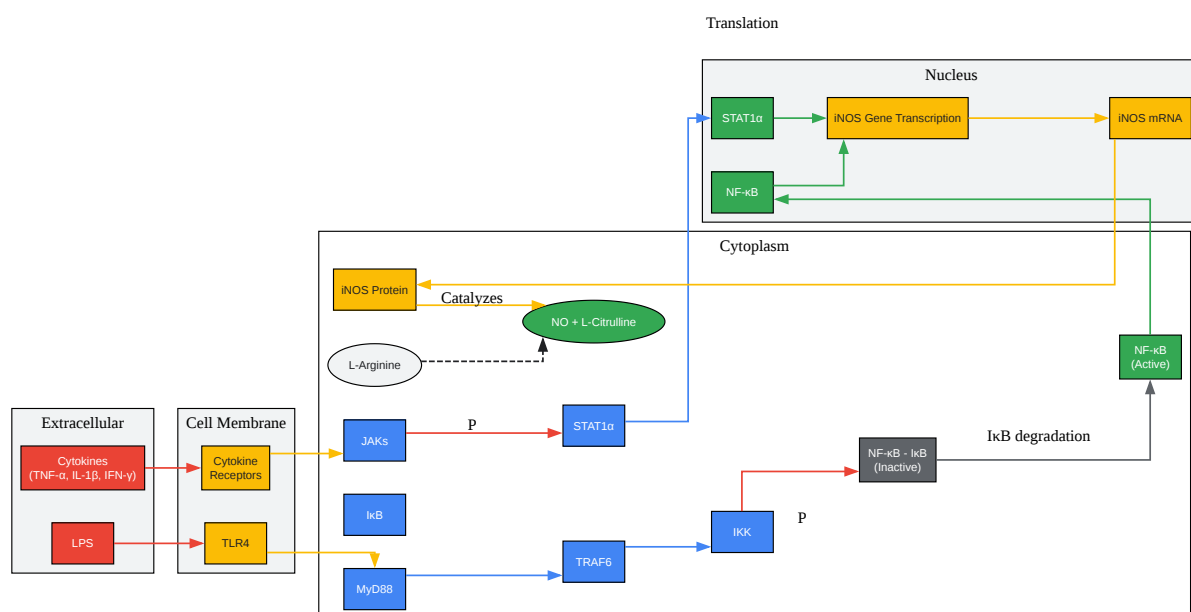
Species	Route	Terminal Half-life (t _{1/2})	Oral Bioavailability	Reference
Rat	i.v. or oral	~6 h	>90%	[6] [7]
Mouse	i.v. or oral	~6 h	>90%	[6] [7]

Signaling Pathways

Understanding the signaling pathways involving iNOS is crucial for contextualizing the mechanism of action of GW274150.

iNOS Induction and Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IFN- γ), trigger intracellular signaling cascades that lead to the transcriptional activation of the iNOS gene.^{[3][12][13]} Key pathways involved include the NF- κ B and JAK-STAT pathways.^{[3][12][13]} Once expressed, iNOS produces high levels of NO, which can have both protective and detrimental effects depending on the context. In inflammatory conditions, excessive NO can lead to tissue damage through the formation of reactive nitrogen species like peroxynitrite.^[5]

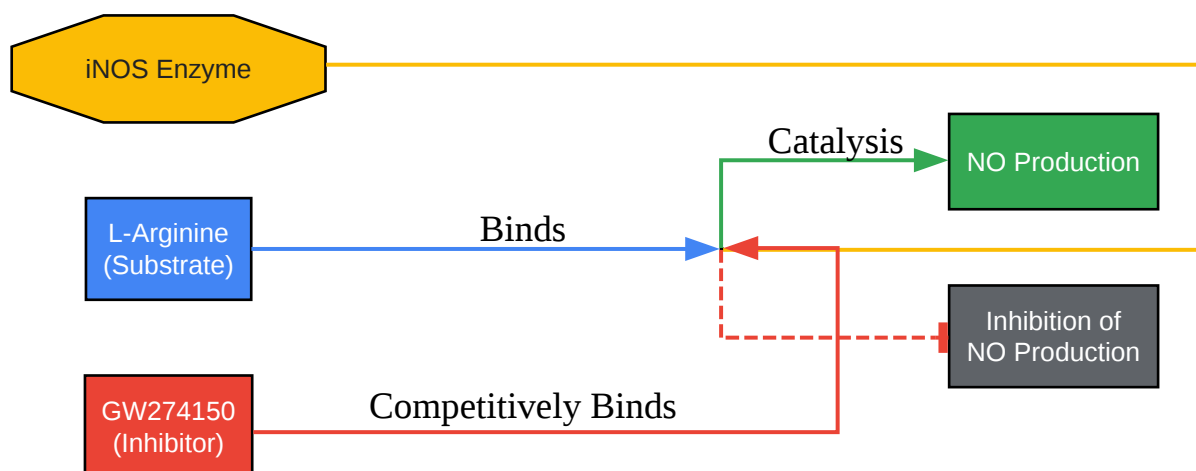


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Caption: Generalized iNOS signaling pathway.

Mechanism of Action of GW274150

GW274150 is a competitive inhibitor of iNOS, acting at the L-arginine binding site. Its inhibition is also NADPH-dependent. By binding to the active site of the iNOS enzyme, GW274150 prevents the conversion of L-arginine to L-citrulline and nitric oxide.



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Caption: Mechanism of action of GW274150.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments involving GW274150.

Protocol 1: In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol describes the measurement of NO production in a murine macrophage cell line (e.g., J774 or RAW 264.7) stimulated to express iNOS.

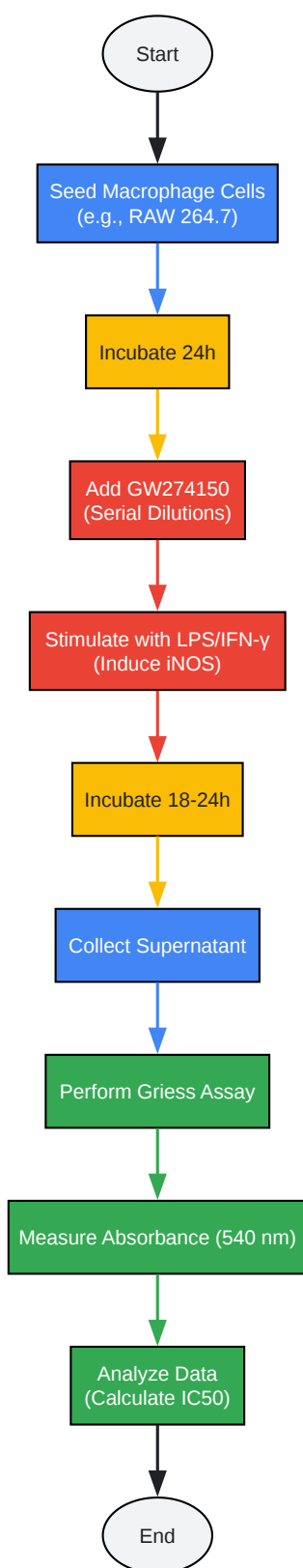
Materials:

- J774 or RAW 264.7 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ) for cell stimulation
- **GW274150 phosphate**

- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solution
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed J774 or RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours to allow for adherence.
- Compound Treatment: Prepare serial dilutions of GW274150 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of GW274150. Include a vehicle control.
- iNOS Induction: Immediately after adding the inhibitor, stimulate the cells with LPS (1 $\mu\text{g/mL}$) and IFN- γ (100 U/mL) to induce iNOS expression. Include a negative control group of unstimulated cells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Nitrite Measurement (Griess Assay):
 - Transfer 50 μL of the cell culture supernatant from each well to a new 96-well plate.
 - Prepare a sodium nitrite standard curve in the same culture medium.
 - Add 50 μL of 1% sulfanilamide to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of 0.1% NEDD to each well and incubate for another 10 minutes at room temperature, protected from light.
- Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples from the standard curve and determine the IC₅₀ value for GW274150.



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Caption: Workflow for a cell-based iNOS inhibition assay.

Protocol 2: In Vivo LPS-Induced Plasma Nitrite/Nitrate (NOx) Measurement

This protocol describes the assessment of GW274150's efficacy in a mouse model of systemic inflammation.

Materials:

- Mice (e.g., C57BL/6)
- Lipopolysaccharide (LPS)
- **GW274150 phosphate**
- Vehicle for dosing (e.g., saline)
- Blood collection supplies (e.g., heparinized tubes)
- Nitrate reductase
- NADPH
- Griess Reagent
- 96-well plates

Procedure:

- **Animal Dosing:** Administer GW274150 (e.g., 1-100 mg/kg) or vehicle to mice via the desired route (e.g., intraperitoneal or oral).
- **LPS Challenge:** After a specified pre-treatment time (e.g., 1 hour), administer LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response and iNOS expression.
- **Blood Collection:** At a defined time point after LPS administration (e.g., 2-14 hours), collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.

- Nitrate to Nitrite Conversion:
 - Dilute plasma samples with assay buffer.
 - To convert nitrate to nitrite, incubate the plasma with nitrate reductase and NADPH for 1 hour at 37°C.
- Nitrite Measurement (Griess Assay):
 - Perform the Griess assay on the plasma samples as described in Protocol 1.
- Data Analysis: Calculate the total plasma NO_x (nitrite + nitrate) concentrations and determine the ED₅₀ of GW274150.

Conclusion

GW274150 phosphate is a well-characterized, potent, and highly selective inhibitor of iNOS with excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical species. The data and protocols presented in this guide underscore its utility as a research tool for elucidating the role of iNOS in health and disease. Its demonstrated efficacy in various in vivo models of inflammation and pain highlights its potential as a therapeutic agent for a range of inflammatory disorders. Further investigation in clinical settings is warranted to translate these promising preclinical findings into novel therapies.

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